Differential Anticancer Activity: Cyclo(His-Phe) vs. Cyclo(His-Tyr) in Cervical Carcinoma
In a direct comparative study, Cyclo(His-Phe) demonstrated significant anti-tumor activity (P < 0.05), causing the greatest reduction of cell viability specifically in cervical carcinoma cells (HeLa and WHCO3 lines), whereas Cyclo(His-Tyr) did not exhibit this pronounced cervical cancer selectivity, instead showing activity in other assays [1]. This indicates a distinct cellular target preference driven by the Phe residue.
| Evidence Dimension | Anti-tumor activity in cervical carcinoma cell viability |
|---|---|
| Target Compound Data | Significant (P < 0.05) reduction, greatest among tested cell lines |
| Comparator Or Baseline | Cyclo(His-Tyr): No significant activity reported in cervical carcinoma lines in the same study |
| Quantified Difference | Target compound active (P<0.05); comparator inactive in this specific cell context |
| Conditions | Tetrazolium-based cytotoxicity assay on HeLa and WHCO3 cell lines |
Why This Matters
For researchers focused on cervical cancer models, Cyclo(His-Phe) offers a targeted in vitro tool, whereas the closest structural analog, Cyclo(His-Tyr), is unsuitable for this specific application based on direct comparative data.
- [1] McCleland K, Milne PJ, Lucietto FR, et al. An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr). J Pharm Pharmacol. 2004;56(9):1143-1153. doi:10.1211/0022357044139 View Source
